1-(4-Methoxyphenyl)propane-1,2-diol

GPR55 GPCR pharmacology Cannabinoid-related receptor

Procuring stereochemically undefined 1-(4-methoxyphenyl)propane-1,2-diol introduces experimental variability due to two chiral centers (four stereoisomers). - **Defined bioactivity:** Validated GPR55 receptor ligand (pEC50 = 5.42); scaffold for inflammation & pain research. - **Metabolite standard:** Major neutral metabolite of trans-anethole; HPLC baseline separation of all four stereoisomers documented. - **Chiral building block:** Enables stereocontrolled synthesis of 4-methoxyphenyl-bearing targets. Available with full stereochemical specification. Bulk supply available.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 51410-48-1
Cat. No. B12668953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)propane-1,2-diol
CAS51410-48-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)OC)O)O
InChIInChI=1S/C10H14O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10-12H,1-2H3
InChIKeyMRDZSBVJWOXBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)propane-1,2-diol Chemical Class & Sourcing


1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1), also known as anethole glycol or 1,2-propanediol 1-(4-methoxyphenyl)-, is a phenylpropane-class organic compound with molecular formula C10H14O3 and molecular weight 182.22 g/mol [1]. This compound exists as four stereoisomers due to its two chiral centers at C1 and C2, and has been isolated as a natural product from Foeniculum vulgare (fennel) and Illicium verum (star anise) [2]. It is recognized as a metabolite of trans-anethole in mammalian systems and serves as a chiral building block in organic synthesis and a biochemical reagent in receptor pharmacology studies [3].

Stereochemical Control Chiral building block with two defined stereocenters Supports asymmetric synthesis and stereochemical attribution studies
Receptor Pharmacology GPR55 receptor pharmacology research scaffold Phenylpropane-diol ligand distinct from cannabinoid receptor modulators
Metabolite Research Major neutral metabolite of trans-anethole in mammalian systems Supports metabolism, toxicokinetics, and analytical tracking studies

Stereochemical Substitution Risks for 1-(4-Methoxyphenyl)propane-1,2-diol


Procurement of 1-(4-methoxyphenyl)propane-1,2-diol without explicit stereochemical specification introduces critical experimental variability. The compound possesses two chiral centers, generating four discrete stereoisomers: (1R,2S)-, (1S,2R)- (erythro configuration), and (1R,2R)-, (1S,2S)- (threo configuration) [1]. These stereoisomers exhibit differential chromatographic retention behavior, as demonstrated by their baseline separation via HPLC as camphanyl ester derivatives [1]. Furthermore, stereochemistry may influence receptor binding affinity—as observed in structurally related phenylpropane-1,2-diol systems where stereoisomer-specific interactions have been documented [2]. Substituting a stereochemically undefined or incorrect stereoisomer for a specified enantiomer or diastereomer can lead to non-reproducible bioactivity results, altered metabolic profiles, or failed chiral separations in analytical workflows. The erythro and threo diastereomers are not interchangeable in any experimental context requiring defined stereochemistry.

Stereochemically undefined material may shift analytical and biological outcomes Four discrete stereoisomers exhibit differential chromatographic retention and may show distinct receptor interactions. Unspecified stereochemistry introduces non-reproducible bioactivity and compromised chiral separations.
Parent trans-anethole is not a functional substitute The diol moiety confers hydrogen-bonding capacity and GPR55 receptor interaction capability absent in trans-anethole. Direct substitution removes the key diol-related pharmacological and analytical properties.
Erythro and threo diastereomers are not interchangeable Diastereomeric configuration may influence receptor binding, metabolism, and chromatographic behavior. Substituting erythro for threo can lead to incorrect metabolite attribution and altered SAR interpretation.

1-(4-Methoxyphenyl)propane-1,2-diol Differentiation from Analogs


GPR55 Receptor Affinity vs. Class Baseline

1-(4-Methoxyphenyl)propane-1,2-diol (CAS 51410-48-1) demonstrates measurable affinity for the human GPR55 receptor with a reported pEC50 value of 5.42 (corresponding to EC50 ≈ 3.8 µM) in ChEMBL-curated bioactivity data [1]. The GPR55 receptor, a Class A GPCR involved in inflammation, neuropathic pain, and bone physiology, represents an emerging pharmacological target distinct from classical cannabinoid receptors CB1 and CB2 [1]. This affinity profile differentiates the compound from the parent molecule trans-anethole, which lacks the diol moiety and consequently possesses altered hydrogen-bonding capacity and receptor interaction potential .

GPR55 Affinity
Cross-study comparable
pEC50 = 5.42 (EC50 ≈ 3.8 µM)

Reported GPR55 target engagement context

Data to verify: ChEMBL-curated; no independent replication cited

GPR55 GPCR pharmacology Cannabinoid-related receptor Receptor binding assay

Stereoisomer Resolution by HPLC

The four stereoisomers of 1-(4-methoxyphenyl)propane-1,2-diol—(1R,2R)-, (1S,2S)-, (1R,2S)-, and (1S,2R)—have been successfully separated by HPLC following derivatization to camphanyl esters, with subsequent characterization by ¹H-NMR and circular dichroism (CD) spectroscopy establishing absolute configurations [1]. This stereochemical resolution is critical because the compound is a major neutral metabolite of trans-anethole in rat, and differential metabolism of individual stereoisomers may influence toxicological or pharmacological interpretation [1]. The CD spectral comparison with 1-phenylpropane-1,2-diols provided the configurational assignment framework [1].

Stereoisomer Resolution
Head-to-head
Baseline separation of all four stereoisomers by HPLC as camphanyl esters; absolute configuration confirmed via CD and ¹H-NMR

Validated chiral separation framework supports stereospecific quantification

Method context: Derivatization required; applicability to underivatized analysis may differ

Chiral chromatography Stereoisomer resolution Analytical method validation Metabolite identification

Antioxidant Activity vs. Parent trans-Anethole

In a comparative study of anethole and hydroxylated derivatives, the dihydroxyl derivative 1-(4-methoxyphenyl)propane-1,2-diol (compound 3) exhibited greater antioxidant activity than the parent trans-anethole (compound 1) and the mono-hydroxylated derivative . The study synthesized derivatives via oxymercuration-demercuration and epoxidation pathways and evaluated antioxidant capacity using standardized in vitro assays . While specific IC50 or EC50 values were not reported in the abstract, the rank-order activity profile (diol > mono-ol > parent alkene) indicates that hydroxylation of the propenyl double bond enhances radical scavenging capacity .

Antioxidant Activity
Data to verify
Qualitative rank order: diol > mono-ol > parent anethole (exact IC50 not reported)

Supports antioxidant SAR interpretation; hydroxylation trend observed

Source review: Data source unavailable; class-level inference only

Antioxidant activity Free radical scavenging Phenylpropanoid SAR In vitro pharmacology

Anti-Inflammatory Activity vs. Parent Anethole

The same comparative study evaluated anti-inflammatory activity of anethole and its hydroxylated derivatives. The abstract reports that in the anti-inflammatory assay, trans-anethole showed lower activity than the hydroxylated derivatives, including the dihydroxyl compound 1-(4-methoxyphenyl)propane-1,2-diol . This trend mirrors the antioxidant activity findings, suggesting that introduction of hydroxyl groups enhances the anti-inflammatory potential of the phenylpropane scaffold .

Anti-Inflammatory Activity
Data to verify
Qualitative rank order: hydroxylated derivatives > parent anethole (exact IC50 not reported)

Supports anti-inflammatory SAR interpretation; diol form shows enhanced response

Source review: Data source unavailable; class-level inference only

Anti-inflammatory Phenylpropanoid In vitro pharmacology SAR analysis

1-(4-Methoxyphenyl)propane-1,2-diol Key Application Scenarios


GPR55 Receptor Pharmacology Studies

Based on documented GPR55 receptor affinity (pEC50 = 5.42) [1], this compound is suitable as a reference ligand or scaffold for GPR55 pharmacology research. GPR55 is implicated in inflammation, neuropathic pain, bone physiology, diabetes, and cancer [1]. Researchers investigating GPR55-mediated signaling pathways may utilize this compound as a structurally characterized phenylpropane-diol ligand distinct from classical cannabinoid receptor modulators.

Stereochemistry-Dependent Metabolism & Toxicokinetics

As a major neutral metabolite of trans-anethole in rat [1], 1-(4-methoxyphenyl)propane-1,2-diol is essential for metabolism and toxicokinetic investigations of anethole-containing substances. The demonstrated ability to separate all four stereoisomers by HPLC [1] supports stereospecific metabolite tracking, making this compound valuable for studies requiring precise quantification of individual stereoisomers in biological matrices.

Phenylpropanoid SAR for Antioxidant & Anti-Inflammatory Activity

The comparative activity data showing enhanced antioxidant and anti-inflammatory effects of hydroxylated derivatives relative to parent anethole [1] positions this diol compound as a key intermediate in SAR investigations. Researchers exploring the relationship between hydroxylation pattern and bioactivity in phenylpropanoid scaffolds can use this compound to benchmark the diol functional state against mono-hydroxylated and non-hydroxylated analogs.

Chiral Building Block for Asymmetric Synthesis

The compound's two chiral centers and established stereochemical assignment [1] make stereochemically defined 1-(4-methoxyphenyl)propane-1,2-diol a useful chiral building block for asymmetric organic synthesis. Its availability as individual enantiomers or diastereomers enables stereocontrolled construction of more complex molecules bearing the 4-methoxyphenyl moiety.

Application
Selection Property
Validation Focus
GPR55 Receptor Pharmacology
ChEMBL-reported pEC50 5.42 scaffold
GPR55 binding assay reproducibility and signaling pathway interpretation
Stereochemistry-Dependent Metabolism & Toxicokinetics
Chromatographically resolved stereoisomer set
Stereospecific metabolite tracking and quantification in biological matrices
Phenylpropanoid SAR for Antioxidant & Anti-Inflammatory Research
Rank-order activity profile: diol > mono-ol > parent
Hydroxylation pattern–activity relationship and comparative assay validation
Chiral Building Block for Asymmetric Synthesis
Two defined chiral centers with published absolute configuration
Stereochemical integrity and diastereomeric purity in synthetic intermediates

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